Technical Monograph: 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid
Technical Monograph: 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid
CAS Registry Number: 1260381-34-7[1][2]
Part 1: Executive Summary
6-Bromo-2-methyl-1H-indole-4-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and antiviral agents. Its structural uniqueness lies in the trisubstituted indole scaffold, offering three distinct vectors for chemical diversification:
-
C4-Carboxylic Acid: A handle for amide coupling to improve solubility or engage solvent-exposed regions of a protein target.
-
C6-Bromide: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
C2-Methyl Group: A steric element that often restricts conformational rotation in the binding pocket, enhancing metabolic stability by blocking the metabolically labile C2 position.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Part 2: Chemical Identity & Physicochemical Properties[4]
Nomenclature & Identification
| Property | Data |
| IUPAC Name | 6-Bromo-2-methyl-1H-indole-4-carboxylic acid |
| CAS Number | 1260381-34-7 |
| Methyl Ester CAS | 1260385-53-2 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| SMILES | CC1=CC2=C(C(=C1)Br)C=C(N2)C(=O)O |
| Appearance | Off-white to pale yellow solid |
Physicochemical Parameters (Predicted)
Note: Experimental values may vary based on crystalline form.
| Parameter | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~2.6 - 3.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| pKa (Acid) | ~4.2 | The carboxylic acid is ionized at physiological pH, aiding solubility. |
| pKa (Indole NH) | ~16.5 | Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for membrane permeability (<140 Ų). |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced profile for receptor binding. |
Part 3: Synthetic Methodology
The synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid typically employs the Fischer Indole Synthesis , a robust method for generating 2-substituted indoles. This route is preferred over the Reissert or Batcho-Leimgruber methods when a C2-methyl group is required.
Retrosynthetic Analysis
The target molecule can be disconnected into acetone (providing the C2-C3 fragment) and a substituted phenylhydrazine . The key precursor is 3-bromo-5-(methoxycarbonyl)phenylhydrazine .
Detailed Protocol: Fischer Indole Route
Step 1: Hydrazine Formation
-
Starting Material: Methyl 3-amino-5-bromobenzoate.
-
Reagents: Sodium nitrite (
), Hydrochloric acid ( ), Stannous chloride ( ). -
Procedure:
-
Dissolve methyl 3-amino-5-bromobenzoate in concentrated
at 0°C. -
Add aqueous
dropwise to form the diazonium salt. -
Reduce the diazonium intermediate in situ using
in concentrated at -5°C. -
Precipitate the hydrazine hydrochloride salt with ethanol/ether.
-
Step 2: Hydrazone Formation & Cyclization
-
Reagents: Acetone, Polyphosphoric Acid (PPA) or Zinc Chloride (
). -
Procedure:
-
Reflux the hydrazine salt with acetone in ethanol to form the corresponding hydrazone.
-
Cyclization: Heat the isolated hydrazone in Polyphosphoric Acid (PPA) at 90-110°C. This promotes the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia.
-
Regioselectivity Note: Cyclization can occur at either ortho position. Since both ortho positions in the precursor are chemically distinct (one flanked by Br, one by H), a mixture of isomers (4-bromo-6-carboxy vs. 6-bromo-4-carboxy) may form. Isomers are separated via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target Isomer: The 6-bromo-4-carboxylate derivative is the desired product.
-
Step 3: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (
), THF/Water. -
Procedure:
-
Dissolve the methyl ester intermediate in THF:Water (3:1).
-
Add 3 equivalents of
. Stir at room temperature for 4 hours. -
Acidify with 1M
to pH 3 to precipitate the free acid (CAS 1260381-34-7) .
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis via the Fischer Indole pathway, highlighting the critical cyclization and separation steps.
Part 4: Medicinal Chemistry Applications[5][6]
Structure-Activity Relationship (SAR) Logic
This molecule acts as a "tri-vector" scaffold. In drug discovery campaigns, particularly for Kinase Inhibitors (e.g., JAK, VEGFR) and Viral Polymerase Inhibitors (e.g., HCV NS5B), the substituents play specific roles:
-
C6-Bromo (The "Warhead" Vector):
-
Function: Site for Palladium-catalyzed coupling.
-
Application: Used to attach hydrophobic biaryl groups that occupy deep hydrophobic pockets in the enzyme active site.
-
Reaction: Suzuki-Miyaura coupling with aryl boronic acids.
-
-
C4-Carboxyl (The "Solubilizing" Vector):
-
Function: Precursor for amides or heterocycles (e.g., oxadiazoles).
-
Application: Amide formation here can direct hydrogen bonding interactions with the "hinge region" of kinases or solvent-front residues.
-
-
C2-Methyl (The "Conformational" Vector):
-
Function: Steric block.
-
Application: Prevents metabolic oxidation at the typically labile C2 position. It also restricts the rotation of N1-substituents, locking the molecule into a bioactive conformation.
-
Visualization: SAR Decision Tree
Figure 2: Strategic derivatization points on the scaffold and their downstream therapeutic applications.
Part 5: Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Always handle inside a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or decarboxylation over long periods.
-
Part 6: References
-
Chemical Identification & CAS Verification
-
Source: BLD Pharm & Fluorochem Catalog Entries.
-
Data: Confirms CAS 1260381-34-7 for the acid and 1260385-53-2 for the methyl ester.
-
Link:
-
-
Synthetic Methodology (Fischer Indole Synthesis)
-
Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Context: General mechanism for converting arylhydrazines to indoles using ketones.
-
Link:
-
-
Indole Scaffolds in Medicinal Chemistry
-
Safety Data
-
Source: PubChem Laboratory Chemical Safety Summary (LCSS).
-
Context: General hazard codes for bromo-indole-carboxylic acids.[3]
-
Link:
-
Sources
- 1. 786659-20-9|6-Bromo-2-formylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 18873-97-7|6-Bromo-4-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
